molecular formula C19H21N3O2S B11569310 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B11569310
M. Wt: 355.5 g/mol
InChI Key: OFKRLDHLYXSRSL-UHFFFAOYSA-N
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Description

2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, a phenyl ring, and an azepane sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    Azepane Sulfonyl Compounds: These compounds contain the azepane sulfonyl group and exhibit similar chemical properties.

    Phenyl-Substituted Imidazopyridines: These compounds have a phenyl ring attached to the imidazo[1,2-a]pyridine core and show similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the imidazo[1,2-a]pyridine core, phenyl ring, and azepane sulfonyl group, which contribute to its distinct chemical properties and diverse biological activities.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c23-25(24,22-12-4-1-2-5-13-22)17-9-7-8-16(14-17)18-15-21-11-6-3-10-19(21)20-18/h3,6-11,14-15H,1-2,4-5,12-13H2

InChI Key

OFKRLDHLYXSRSL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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